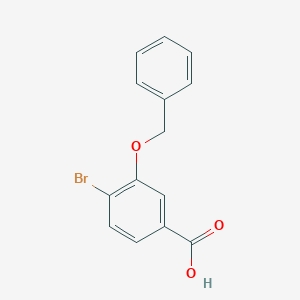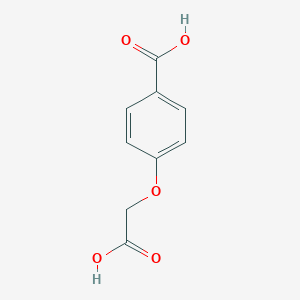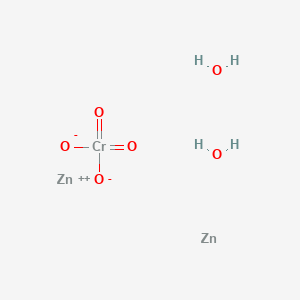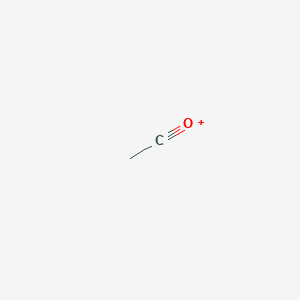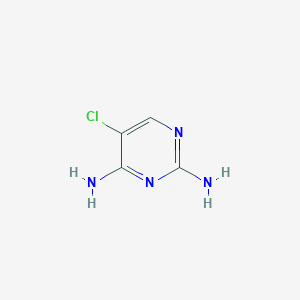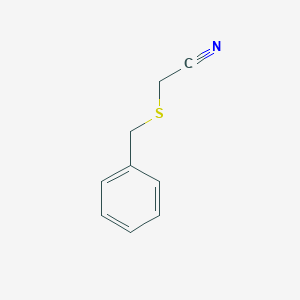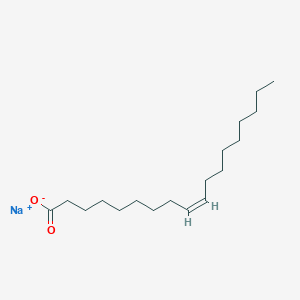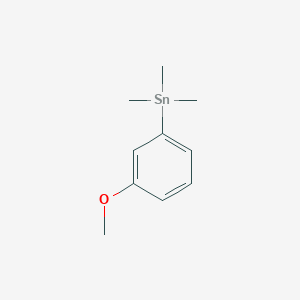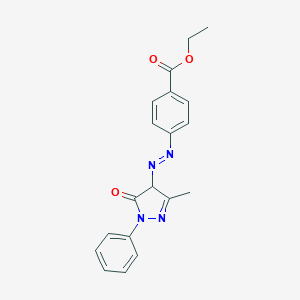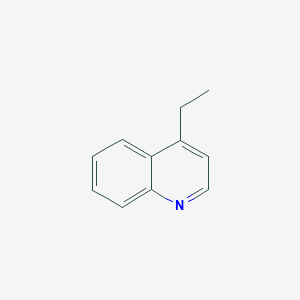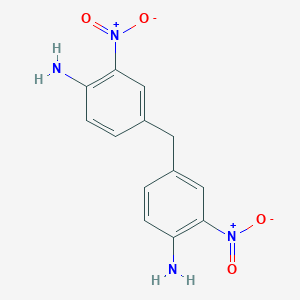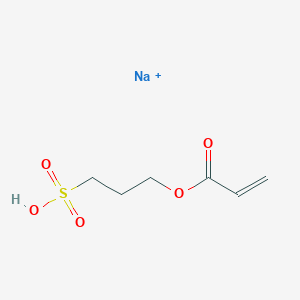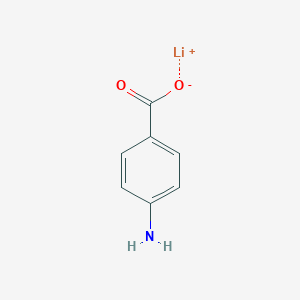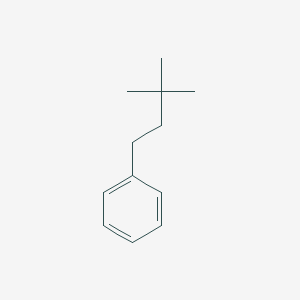![molecular formula C36H20N2O4 B097317 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione CAS No. 15255-40-0](/img/structure/B97317.png)
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione, also known as DII, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione is not fully understood. However, it is believed to function as an electron acceptor due to its unique molecular structure, which contains multiple conjugated pi systems that can readily accept electrons.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione. However, studies have shown that it is not toxic to cells and does not exhibit any significant cytotoxicity.
実験室実験の利点と制限
One advantage of using 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive starting materials. However, one limitation is its limited solubility in common organic solvents, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for research on 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione. One area of interest is its potential as a component in organic solar cells. Further studies are needed to optimize its performance and improve its efficiency. Another area of research is its potential as a fluorescent probe for the detection of metal ions. Additional studies are needed to determine its selectivity and sensitivity towards different metal ions. Finally, there is a need for more studies on the biochemical and physiological effects of 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione to determine its safety for use in various applications.
合成法
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione can be synthesized through a multistep process involving the reaction of 2,2'-dihydroxy-1,1'-binaphthalene-6,6'-dicarboxylic acid with hydrazine hydrate and 1,3-dioxoindan-2-carboxylic acid. The resulting product is then subjected to a cyclization reaction to form 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione.
科学的研究の応用
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. It has been found to exhibit excellent electron-accepting properties, making it a promising candidate for use in organic solar cells. 2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione has also been investigated for its potential as a fluorescent probe for the detection of metal ions in aqueous solutions.
特性
CAS番号 |
15255-40-0 |
|---|---|
製品名 |
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione |
分子式 |
C36H20N2O4 |
分子量 |
544.6 g/mol |
IUPAC名 |
2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione |
InChI |
InChI=1S/C36H20N2O4/c39-33-23-13-5-6-14-24(23)34(40)31(33)27-17-29(21-11-3-1-9-19(21)27)37-38-30-18-28(20-10-2-4-12-22(20)30)32-35(41)25-15-7-8-16-26(25)36(32)42/h1-16H,17-18H2/b37-29-,38-30- |
InChIキー |
LCQKNYFBYJSFIM-LXWJVXQLSA-N |
異性体SMILES |
C1/C(=N/N=C/2\C3=CC=CC=C3C(=C4C(=O)C5=CC=CC=C5C4=O)C2)/C6=CC=CC=C6C1=C7C(=O)C8=CC=CC=C8C7=O |
SMILES |
C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=NN=C5CC(=C6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C58 |
正規SMILES |
C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=NN=C5CC(=C6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C58 |
同義語 |
3,3''-Azinobis(Δ1,2'-biindane-1',3'-dione) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



